molecular formula C6H10ClN3O2 B6191942 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 2648948-14-3

2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No. B6191942
CAS RN: 2648948-14-3
M. Wt: 191.6
InChI Key:
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Description

“2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .

Mechanism of Action

While the specific mechanism of action for “2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is not available, it’s worth noting that several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

The future directions for “2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves the reaction of 5-amino-1,2,4-oxadiazole with morpholine in the presence of hydrochloric acid.", "Starting Materials": [ "5-amino-1,2,4-oxadiazole", "Morpholine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 5-amino-1,2,4-oxadiazole in water, add morpholine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride." ] }

CAS RN

2648948-14-3

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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